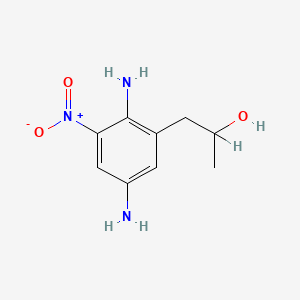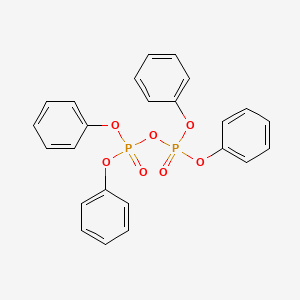
Tetraphenyl pyrophosphate
Vue d'ensemble
Description
Tetraphenyl pyrophosphate is an organophosphorus compound . It is a centrosymmetric molecule with a P-P bond .
Synthesis Analysis
This compound can be synthesized by heating diphenylchlorophosphate to 70° C. under nitrogen, then adding water over a period of five hours . The reaction mixture is kept at 75°-80° C. for one hour, and the temperature is then raised and maintained at 120° C. for three hours .Molecular Structure Analysis
The molecular formula of this compound is C24H20O7P2 . It contains a total of 56 bonds, including 36 non-H bonds, 26 multiple bonds, 10 rotatable bonds, 2 double bonds, 24 aromatic bonds, 4 six-membered rings, and 2 phosphates/thiophosphates .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it can be involved in the synthesis of tetraphenylene derivatives . It can also undergo reactions with acyl chlorides .Physical And Chemical Properties Analysis
This compound has a molecular weight of 482.36 g/mol . It is a non-planar molecule with a distinct saddle-shaped framework .Applications De Recherche Scientifique
1. Biological, Catalytic, and Magnetic Properties
Tetraphenyl pyrophosphate (TPPP) and related compounds have been studied for their diverse applications in biological, catalytic, and magnetic fields. The coordination complexes containing pyrophosphate (PPi), such as TPPP, demonstrate significant biological properties, including cytotoxicity and antibacterial and antifungal aspects, which are considered for their potential medicinal and nutraceutical applications. These properties stem from the biocompatibility, solubility, and low toxicity of PPi (Greenfield, Julve, & Doyle, 2019).
2. Interaction with Biological Macromolecules
Research has delved into the interaction of organophosphates like tetraethyl pyrophosphate (TEPP) with biological macromolecules, specifically human hemoglobin. This research is crucial for understanding the mechanism by which these compounds bind to and affect blood proteins. The studies demonstrate significant impacts on the structure, function, and stability of hemoglobin, which are critical for comprehending the biochemical interactions of similar compounds like TPPP (Doroudian, Hosseinzadeh, Maghami, & Khorsandi, 2021).
3. Pesticide Removal and Environmental Applications
A significant application of TPPP is in environmental science, particularly in the removal of pesticides from water. Studies have examined the use of natural adsorbents like cork granules for the effective removal of TPPP from water, demonstrating their potential for remediating pesticide-contaminated environments. This research contributes to finding sustainable solutions for pesticide pollution (Malheiros, Vicente, Morales, & Silva, 2022).
4. Sensing and Detection Technologies
TPPP and its analogs have been explored in the development of sensing technologies. For instance, tetraphenylethene-pyridine salts have been used as chemosensors for pyrophosphate,indicating their potential in analytical applications. These compounds can form self-assembling nanoparticles that enhance fluorescence intensity, facilitating the detection of pyrophosphate at very low concentrations. This property is significant for developing sensitive and rapid detection methods for various applications, including environmental monitoring and diagnostic assays (Xu, Li, Jiao, Pan, Zeng, & Yu, 2015).
5. Coordination Chemistry and Structural Diversity
The structural diversity and coordination chemistry of TPPP and related compounds are also areas of considerable research interest. These compounds, due to the variety of coordination modes of the pyrophosphate ligand, exhibit a wide range of structural forms from discrete species to coordination polymers. This diversity is vital for exploring new materials and compounds with potential applications in various fields, including materials science, catalysis, and biochemistry (Ikotun, Marino, Kruger, Julve, & Doyle, 2010).
Propriétés
IUPAC Name |
diphenoxyphosphoryl diphenyl phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O7P2/c25-32(27-21-13-5-1-6-14-21,28-22-15-7-2-8-16-22)31-33(26,29-23-17-9-3-10-18-23)30-24-19-11-4-12-20-24/h1-20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQSHIDHNLKIYGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O7P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80400463 | |
| Record name | Tetraphenyl pyrophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10448-49-4 | |
| Record name | Tetraphenyl pyrophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



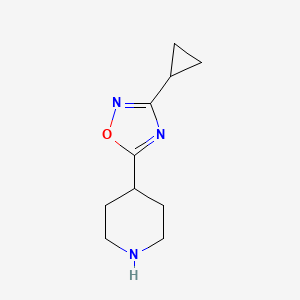






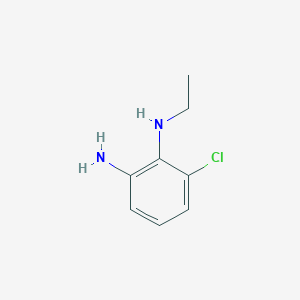
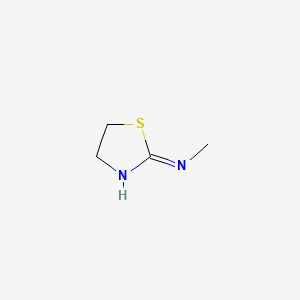
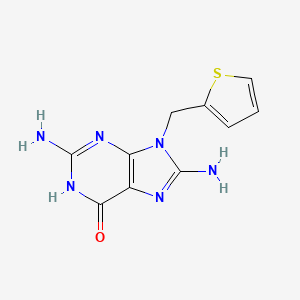

![6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B3363690.png)
